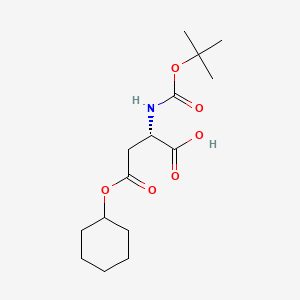

Boc-Asp(OcHx)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Asp(OcHx)-OH: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly known as Boc-Asp(OcHx)-OH. It details the compound's chemical and physical properties, its molecular structure, and its critical role in synthetic chemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). The document includes summaries of experimental methodologies and visual diagrams to elucidate key concepts and workflows relevant to its application.

Introduction

This compound is a pivotal amino acid derivative employed extensively in peptide synthesis and pharmaceutical research.[1][2] It is an L-aspartic acid molecule where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain β-carboxyl group is protected by a cyclohexyl (OcHx) ester. This dual-protection scheme makes it an ideal building block for the Boc-based strategy of solid-phase peptide synthesis (SPPS).[3] The cyclohexyl ester, in particular, offers enhanced stability and is instrumental in minimizing a common and problematic side reaction known as aspartimide formation, thereby improving the efficiency and purity of complex peptide synthesis.[4][5][6]

Chemical Structure and Functionality

The structure of this compound is defined by three key components: the L-aspartic acid backbone, the N-α-Boc protecting group, and the β-cyclohexyl ester protecting group.

-

L-Aspartic Acid Core: Provides the fundamental amino acid structure.

-

N-α-Boc Group: This acid-labile protecting group shields the α-amino functionality during the peptide coupling step, preventing self-polymerization and other unwanted reactions. It is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[4]

-

β-Cyclohexyl Ester (OcHx) Group: This group protects the acidic side-chain carboxyl group. Its stability is crucial for preventing side reactions. The cyclohexyl ester is more stable than the commonly used benzyl ester (OBzl) under the acidic conditions used for Boc deprotection and also shows reduced susceptibility to base-catalyzed aspartimide formation.[4][6] This protection is typically removed during the final cleavage step from the solid support, often with strong acids like hydrofluoric acid (HF).[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 73821-95-1 | [1][7] |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][7][8] |

| Molecular Weight | 315.36 g/mol | [7][8] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 88-102 °C (range), 93-95 °C (specific) | [1][7] |

| Optical Rotation | [α]²⁰/D = -21 ± 2º (c=1 in DMF); [α]²⁰/D = -21.0 ± 1.5° (c=2% in DMF) | [1] |

| Purity | ≥98% (HPLC), ≥98% (TLC) | [1] |

| Solubility | Soluble in Methanol, DMF | [3][7] |

| Storage Conditions | 0-8 °C or 2-30°C, sealed in a dry environment | [1] |

| pKa (Predicted) | 3.66 ± 0.23 | [7] |

Role in Mitigating Aspartimide Formation

A primary challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic succinimide intermediate, known as aspartimide.[4] This side reaction is particularly prevalent in sequences like Asp-Gly. Aspartimide formation leads to impurities, including racemization and the formation of β-peptides, which are difficult to separate from the target peptide.[9]

The use of a sterically hindering side-chain protecting group is a key strategy to suppress this reaction. The cyclohexyl ester in this compound provides greater steric bulk compared to a benzyl ester, significantly reducing the rate of aspartimide formation under both acidic and basic conditions encountered during SPPS.[6][9] Studies have shown that the cyclohexyl ester leads to substantially less aspartimide formation compared to the benzyl ester, especially during treatment with tertiary amines like diisopropylethylamine (DIEA).[6]

Caption: Logical pathway of peptide elongation vs. aspartimide formation.

Experimental Protocols & Methodologies

While specific, instrument-dependent protocols require on-site optimization, the following sections detail the standard methodologies for the use and analysis of this compound.

This compound is a standard building block for Boc-SPPS.[3] The synthesis occurs on a solid support (resin) and follows a cyclical process for each amino acid addition.

-

Resin Preparation: The C-terminal amino acid is anchored to a suitable resin.

-

Deprotection: The N-α-Boc group of the resin-bound amino acid is removed with an acid, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as Diisopropylethylamine (DIEA), to free the amine for coupling.

-

Coupling: The incoming amino acid, this compound, is pre-activated with a coupling agent (e.g., DCC/HOBt or HBTU) and added to the resin. The activated carboxyl group reacts with the free N-terminal amine on the resin-bound peptide to form a peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the cyclohexyl ester) are removed simultaneously using a strong acid, most commonly anhydrous Hydrofluoric Acid (HF).

Caption: General workflow for Boc-SPPS using this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of this compound (typically ≥98%).[1]

-

Methodology: A sample is dissolved in a mobile phase solvent (e.g., acetonitrile/water). It is then injected into an HPLC system equipped with a reverse-phase column (e.g., C18). The compound is eluted using a solvent gradient, and its presence is detected by a UV detector. The purity is determined by integrating the area of the product peak relative to the total peak area.

-

-

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing purity.

-

Methodology: A small amount of the compound, dissolved in a volatile solvent, is spotted onto a TLC plate (e.g., silica gel). The plate is placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the spot. The plate is then visualized, often using UV light or a chemical stain, to reveal the position of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.

-

General Protocol: A small, pure sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, peak integrations, and coupling patterns are analyzed to confirm that the structure is consistent with that of this compound.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to detect impurities like aspartimide-containing byproducts (which would show a mass loss of 18 Da).[5]

-

Methodology: The sample is ionized and introduced into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, yielding a mass spectrum that confirms the molecular weight.

-

Safety and Handling

-

Hazards: Not classified as a hazardous substance according to GHS criteria.[8] However, it is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including eye shields and gloves, should be worn when handling.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Recommended storage temperatures range from 0-8 °C to 2-30 °C.[1]

Conclusion

This compound is a highly valuable, specialized amino acid derivative that is indispensable for modern peptide synthesis. Its defining feature—the β-cyclohexyl ester—provides a robust solution to the persistent problem of aspartimide formation, enhancing the yield and purity of synthetic peptides. For researchers in drug discovery and materials science, a thorough understanding of its properties, handling, and strategic application within Boc-SPPS is essential for achieving successful and reproducible outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 73821-95-1 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 73821-95-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Asp(OcHx)-OH: Properties, Application, and Protocols for Aspartimide Suppression in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). We will explore its chemical properties, its primary application in the suppression of aspartimide formation, and provide generalized experimental protocols for its use.

Compound Identification and Properties

This compound is a protected amino acid derivative used in peptide synthesis. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73821-95-1 | [1][2][3][4][5][6] |

| Molecular Weight | 315.36 g/mol | [1][4] |

| Molecular Formula | C₁₅H₂₅NO₆ | [3][4][6] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 93-95 °C | [4] |

| Purity | ≥98% | [5] |

The Challenge of Aspartimide Formation in Peptide Synthesis

A significant challenge in the synthesis of peptides containing aspartic acid (Asp) residues is the base-catalyzed intramolecular cyclization to form a succinimide derivative known as aspartimide. This side reaction is particularly prevalent in sequences such as Asp-Gly, where steric hindrance is minimal. Aspartimide formation can lead to the production of unwanted β-peptides and racemization, resulting in difficult purification processes and reduced yields of the target peptide.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 4. This compound Novabiochem 73821-95-1 [merckmillipore.com]

- 5. This compound, CasNo.73821-95-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. This compound | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Mechanism of Action of Boc-Asp(OcHx)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OcHx)-OH, chemically known as N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester, is a critical reagent in solid-phase peptide synthesis (SPPS). While not a pharmacologically active agent with a biological mechanism of action, its "mechanism of action" within the context of chemical synthesis is paramount for the successful production of high-purity peptides. This guide provides an in-depth analysis of its core function: the strategic prevention of aspartimide formation, a notorious and problematic side reaction in peptide synthesis.

The Challenge: Aspartimide Formation

During peptide synthesis, particularly when using the tert-butyloxycarbonyl (Boc) protection strategy, aspartic acid residues are prone to a deleterious side reaction known as aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.

The consequences of aspartimide formation are severe, leading to a heterogeneous mixture of products that are difficult to purify. The succinimide intermediate can undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the chiral center at the α-carbon of the aspartic acid residue is susceptible to epimerization under basic conditions, resulting in D-aspartyl peptides. These impurities can significantly impact the final peptide's yield, purity, and biological activity.

Mechanism of Action: Steric Hindrance via the Cyclohexyl Ester

The primary mechanism of action of this compound is the steric hindrance provided by the bulky cyclohexyl (OcHx) protecting group on the β-carboxyl of the aspartic acid side chain. This bulky group physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby significantly suppressing the formation of the aspartimide intermediate.

In Boc-based SPPS, the use of Asp(OcHx) for side-chain protection has been demonstrated to be highly effective in minimizing this side reaction. The stability of the cyclohexyl ester under the repetitive acidic conditions used for Boc group removal and the basic conditions of the coupling step, combined with its steric bulk, makes it a superior choice over smaller protecting groups like the benzyl ester for sequences prone to aspartimide formation.

Quantitative Data on Efficacy

The use of a cyclohexyl ester for aspartyl protection has been shown to dramatically reduce aspartimide formation compared to other protecting groups. A study comparing different protecting groups in a model tetrapeptide demonstrated the superior performance of the cyclohexyl ester.

| Protecting Group on Asp Side Chain | Aspartimide Formation (%) after 24h in DIEA | Fold Reduction vs. Benzyl Ester |

| Benzyl (OBzl) | 51.0 | 1x |

| Cyclohexyl (OcHx) | 0.3 | 170x |

Data adapted from a study on a model tetrapeptide, Glu-Asp-Gly-Thr, treated with diisopropylethylamine (DIEA), a tertiary amine base used in peptide synthesis.

This significant reduction underscores the efficacy of the steric hindrance provided by the cyclohexyl group in preventing the unwanted side reaction.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an aspartic acid residue using this compound in manual Boc-SPPS. The synthesis is typically performed in a reaction vessel with a fritted disk for easy filtration.

Materials and Reagents:

-

This compound

-

Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Other Boc-protected amino acids

-

Scavengers (e.g., anisole, thioanisole) for cleavage, if required

-

Diethyl ether

Workflow:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and an equivalent amount of coupling reagent (e.g., HBTU) in a minimal amount of DMF or NMP.

-

Add DIEA (2 equivalents of the amino acid) to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

After complete coupling, wash the resin with DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.

-

Treat the peptide-resin with a strong acid, typically anhydrous hydrofluoric acid (HF) with scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups, including the cyclohexyl ester.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable tool in peptide chemistry. Its mechanism of action, rooted in the principle of steric hindrance, provides a robust and effective solution to the persistent problem of aspartimide formation. For researchers and drug developers, the use of this compound is a key strategy to ensure the synthesis of high-purity peptides, leading to more reliable and reproducible data in subsequent biological and pharmacological studies. Understanding this chemical mechanism is fundamental to the rational design and successful execution of peptide synthesis campaigns.

The Cyclohexyl Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Side-Chain Protection in Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development. The process, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the sequential addition of amino acids to a growing peptide chain. To ensure the fidelity of this sequence, the reactive side chains of trifunctional amino acids must be temporarily masked with protecting groups. This prevents unwanted side reactions and ensures the formation of the correct peptide bonds. The choice of these protecting groups is critical, dictating the overall synthetic strategy and influencing the purity and yield of the final peptide.

One of the most significant challenges in peptide synthesis is the formation of aspartimide, a side reaction involving the aspartic acid (Asp) residue. This intramolecular cyclization can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product. The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid is paramount in mitigating this issue. This technical guide provides an in-depth examination of the cyclohexyl (cHex or OcHex) protecting group, a key player in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS, renowned for its ability to suppress aspartimide formation.

The Role and Application of the Cyclohexyl Protecting Group

The cyclohexyl group is primarily employed as a side-chain protecting group for aspartic acid and glutamic acid (Glu) in the form of cyclohexyl esters (OcHex). It also finds application in protecting the hydroxyl groups of serine (Ser) and threonine (Thr) as cyclohexyl ethers (Chx). Its utility is most pronounced in the Boc/Bzl synthetic strategy, where the temporary Nα-Boc group is removed by mild acid (e.g., trifluoroacetic acid, TFA), and the more robust side-chain protecting groups, including the cyclohexyl ester, are cleaved at the final step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The principal advantage of the cyclohexyl ester in protecting aspartic acid is its steric bulk. Compared to the more traditional benzyl (Bzl) ester, the cyclohexyl group provides a greater steric shield around the β-carboxyl group. This hindrance significantly reduces the propensity of the backbone amide nitrogen to attack the side-chain carbonyl, thereby minimizing the formation of the aspartimide intermediate.[1][2][3] This is particularly crucial in sequences known to be prone to this side reaction, such as Asp-Gly, Asp-Ala, and Asp-Ser.

Quantitative Analysis: Aspartimide Formation

The efficacy of the cyclohexyl protecting group in minimizing aspartimide formation has been quantitatively demonstrated. The following table summarizes comparative data on the formation of aspartimide-related side products when using different protecting groups for the aspartic acid side chain.

| Protecting Group | Conditions | Aspartimide Formation (%) | Reference |

| Cyclohexyl (OcHex) | Diisopropylethylamine treatment for 24h | 0.3 | [4] |

| Benzyl (OBzl) | Diisopropylethylamine treatment for 24h | 51.0 (170-fold higher than OcHex) | [4] |

| Cyclohexyl (OcHex) | HF-anisole (9:1, v/v) at -15°C | Rate constant ~3x slower than OBzl | [4] |

| Benzyl (OBzl) | HF-anisole (9:1, v/v) at -15°C | 6.2 x 10⁻⁶ s⁻¹ | [4] |

| Cyclohexyl (OcHex) | HF-anisole (9:1, v/v) at 0°C | Rate constant ~3x slower than OBzl | [4] |

| Benzyl (OBzl) | HF-anisole (9:1, v/v) at 0°C | 73.6 x 10⁻⁶ s⁻¹ | [4] |

Orthogonal Protection Strategy in Boc-SPPS

The cyclohexyl protecting group is an integral part of the Boc/Bzl orthogonal protection strategy. In this scheme, protecting groups with different chemical labilities are used, allowing for their selective removal at different stages of the synthesis.

The following diagram illustrates the principle of orthogonal protection in Boc-SPPS utilizing the cyclohexyl group for side-chain protection of an aspartic acid residue.

Experimental Protocols

Synthesis of Boc-L-Asp(OcHex)-OH

This protocol describes the synthesis of the cyclohexyl-protected aspartic acid building block via esterification of N-Boc-L-aspartic acid β-benzyl ester followed by hydrogenolysis.

Step 1: Esterification of N-Boc-L-Aspartic Acid β-Benzyl Ester with Cyclohexanol

-

Materials:

-

N-Boc-L-Aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

-

Cyclohexanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Boc-Asp(OBzl)-OH (1 equivalent) in anhydrous DCM.

-

Add cyclohexanol (3 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-L-Asp(OcHex)-OBzl.

-

Step 2: Hydrogenolysis of Boc-L-Asp(OcHex)-OBzl

-

Materials:

-

Boc-L-Asp(OcHex)-OBzl

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve Boc-L-Asp(OcHex)-OBzl in methanol or ethyl acetate.

-

Add 10% Pd/C catalyst (typically 10% by weight of the substrate).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain Boc-L-Asp(OcHex)-OH.

-

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram and protocol detail a single cycle of amino acid addition in a Boc-SPPS workflow.

-

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin with DCM (3-5 times), isopropanol (IPA) (2 times), and then DCM (3 times) to remove residual acid.

-

Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 5-10 minutes.

-

Drain the neutralization solution and repeat the neutralization step.

-

-

Washing: Wash the resin with DCM (3-5 times) to remove excess base.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-Asp(OcHex)-OH) (3-4 equivalents relative to the resin loading) and an activating agent like HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling).

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

-

Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.

-

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

-

-

Procedure:

-

Preparation:

-

Thoroughly dry the peptide-resin under high vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add the appropriate scavenger cocktail (e.g., 90% HF, 10% anisole). The choice of scavengers depends on the peptide sequence.

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether to the reaction vessel.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.

-

Filter and dry the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

The cyclohexyl protecting group plays a vital role in modern peptide synthesis, particularly within the Boc/Bzl strategy. Its primary contribution is the significant reduction of aspartimide formation, a persistent side reaction that compromises the yield and purity of synthetic peptides containing aspartic acid. The steric hindrance provided by the cyclohexyl ester effectively shields the β-carboxyl group, leading to cleaner crude products and simplifying subsequent purification. While the requirement for strong acid cleavage necessitates specialized equipment and handling procedures, the benefits of employing the cyclohexyl protecting group, especially for complex and aspartic acid-rich peptides, make it an indispensable tool for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its application and the associated synthetic protocols is essential for the successful synthesis of high-quality peptides for a wide range of scientific and therapeutic applications.

References

Preventing Aspartimide Formation in Peptide Synthesis: A Technical Guide to Utilizing Boc-Asp(OcHx)-OH

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant impurities that are difficult to separate from the target peptide. This side reaction is particularly prevalent during the synthesis of sequences containing aspartic acid (Asp), especially when followed by small, unhindered amino acids like glycine (Gly). This technical guide provides an in-depth analysis of aspartimide formation and presents a robust strategy for its prevention through the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH).

The Challenge of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs under both acidic and basic conditions commonly employed in peptide synthesis. The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the residue C-terminal to Asp on the activated β-carboxyl group of the Asp side chain. This results in a five-membered succinimide ring, the aspartimide intermediate. This intermediate is susceptible to racemization at the α-carbon and can subsequently be opened by nucleophiles, such as piperidine (in Fmoc-SPPS) or water, to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding D-isomers. These byproducts often co-elute with the target peptide during purification, significantly reducing the overall yield and purity.

This compound: A Superior Solution

The use of a cyclohexyl (cHx) ester for the side-chain protection of aspartic acid, as in this compound, has been demonstrated to be highly effective in minimizing aspartimide formation, particularly in Boc-SPPS. The steric bulk of the cyclohexyl group hinders the intramolecular cyclization required for aspartimide formation.

Quantitative Comparison of Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a profound impact on the extent of aspartimide formation. The following table summarizes quantitative data from studies comparing the effectiveness of the cyclohexyl ester to the commonly used benzyl (Bzl) ester.

| Protecting Group | Condition | Aspartimide Formation (%) | Fold Reduction (vs. Benzyl Ester) | Reference |

| Cyclohexyl (OcHx) | Diisopropylethylamine treatment (24 h) | 0.3 | 170 | [1] |

| Benzyl (OBzl) | Diisopropylethylamine treatment (24 h) | 51.0 | - | [1] |

Furthermore, kinetic studies have shown a significant difference in the rate of aspartimide formation.

| Protecting Group | Condition | Rate Constant (s⁻¹) at 0°C | Rate Comparison (vs. Cyclohexyl Ester) | Reference |

| Benzyl (OBzl) | HF-anisole (9:1, v/v) | 73.6 x 10⁻⁶ | ~3x faster | [1] |

| Cyclohexyl (OcHx) | HF-anisole (9:1, v/v) | ~24.5 x 10⁻⁶ | - | [1] |

These data clearly illustrate the superior performance of the cyclohexyl ester in suppressing aspartimide formation under conditions relevant to peptide synthesis.

Mechanism of Aspartimide Formation and Prevention

The following diagram illustrates the chemical pathway of aspartimide formation and highlights how the sterically hindering cyclohexyl group in this compound obstructs this undesirable side reaction.

Caption: Mechanism of aspartimide formation and its prevention by this compound.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Resin: Merrifield resin or other suitable resin for Boc-SPPS.

-

Amino Acids: Boc-protected amino acids, including this compound.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

HOBt (1-Hydroxybenzotriazole).

-

DIEA.

-

-

Washing Solvents: DCM, DMF.

-

Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures) .

-

Precipitation Solvent: Cold diethyl ether.

Experimental Workflow Diagram

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol

1. Resin Preparation:

-

Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Wash the resin with DMF (3x) and then DCM (3x).

2. Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3x), IPA (1x), and DCM (3x).

3. In Situ Neutralization and Amino Acid Coupling:

-

This protocol utilizes an in situ neutralization approach to minimize the time the free amine is exposed to basic conditions, which can help reduce side reactions.[2][3][4]

-

In a separate vessel, pre-activate the Boc-amino acid (including this compound) (3-4 equivalents) with HBTU/HATU (3-4 equivalents) and HOBt (3-4 equivalents) in DMF for 2-5 minutes.

-

Add DIEA (6-8 equivalents) to the pre-activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

-

After complete coupling, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

4. Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

-

After the final coupling, perform a final Boc deprotection (step 2).

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

HF Cleavage: This step must be performed in a specialized HF cleavage apparatus by trained personnel.

-

Cool the reaction vessel containing the dried peptide-resin and a scavenger (e.g., anisole or p-cresol) to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours. For peptides containing Asp(OcHx), maintaining a low temperature is crucial to minimize acid-catalyzed aspartimide formation.[5]

-

Evaporate the HF under a stream of nitrogen.

-

6. Peptide Precipitation and Purification:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat the washing step 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

The strategic use of this compound is a highly effective method for mitigating the persistent problem of aspartimide formation in solid-phase peptide synthesis. The steric hindrance provided by the cyclohexyl group significantly reduces the rate of this deleterious side reaction, leading to higher purity and yield of the target peptide. While the use of anhydrous HF in the final cleavage step of Boc-SPPS requires special precautions, the overall robustness of this strategy, particularly for complex and aggregation-prone sequences, makes it an invaluable tool for researchers and professionals in the field of peptide drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can significantly improve the outcome of their peptide synthesis endeavors.

References

- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Deep Dive into Peptide Synthesis: A Comparative Technical Guide to Boc and Fmoc Strategies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and research peptide synthesis, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between these two distinct chemical pathways dictates every step of the synthesis, from resin selection to the final cleavage of the desired peptide. This in-depth technical guide provides a comprehensive analysis of the core principles, experimental protocols, and comparative performance of Boc and Fmoc chemistries, empowering professionals in peptide science and drug development to make informed decisions for their synthetic needs.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the conditions for its removal during the stepwise elongation of the peptide chain.

The Boc Strategy: A Legacy of Acid-Lability

Pioneered by the Nobel laureate R.B. Merrifield, the Boc strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids.[1] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3] This reliance on a graduated acid lability forms the basis of the Boc/Bzl protection scheme.[1]

The Fmoc Strategy: The Milder, Orthogonal Approach

Developed as a milder alternative, the Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[4] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group, and are removed simultaneously with cleavage from the resin using TFA.[3] This represents a truly orthogonal protection scheme, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, a key advantage of the Fmoc approach.[6]

Quantitative Performance Comparison

While the optimal choice of strategy is often sequence-dependent, a general comparison of their performance characteristics can be made. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[7]

| Parameter | Boc Strategy | Fmoc Strategy | References |

| Typical Coupling Efficiency | High, but can be affected by aggregation | >99% | [7] |

| Deprotection Conditions | 25-50% TFA in DCM | 20% Piperidine in DMF | [2][5] |

| Deprotection Time | 15-30 minutes | 5-20 minutes (often repeated) | [2][8] |

| Final Cleavage Reagent | Strong acids (HF, TFMSA) | TFA | [3] |

| Crude Purity (General) | Good, can be higher for hydrophobic/aggregating sequences | Generally higher for routine synthesis | [7][] |

| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation | [6] |

Note: The data presented are typical values and can vary significantly based on the peptide sequence, reagents, and specific reaction conditions.

Experimental Protocols

The following are detailed, generalized protocols for key steps in manual Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

1. Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide) in a reaction vessel.[1]

-

Add dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the solvent.

2. First Amino Acid Attachment (to Merrifield Resin via Cesium Salt Method):

-

The first Boc-protected amino acid is typically attached to the resin via an ester linkage. The cesium salt method is commonly used to minimize racemization.[2]

-

Dissolve the Boc-amino acid in methanol and neutralize it with an aqueous solution of cesium carbonate to a pH of 7.0.

-

Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.

-

Dissolve the dried cesium salt in DMF.

-

Add the solution to the swollen Merrifield resin and heat at 50°C for 12-24 hours.[10]

-

Wash the resin thoroughly with DMF, followed by methanol and DCM, and then dry under vacuum.

3. Boc SPPS Cycle (for each subsequent amino acid):

-

Step 1: Boc Deprotection

-

Step 2: Neutralization

-

Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin.[11]

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash with DCM (3-5 times).

-

-

Step 3: Amino Acid Coupling (using DCC/HOBt)

-

In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.[12]

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.[12]

-

Allow the mixture to pre-activate for 10-15 minutes at 0°C.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

-

4. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.[10]

-

Carefully evaporate the HF under vacuum.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

-

Dry the crude peptide under vacuum.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

1. Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.[13]

-

Add DMF to the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

-

Drain the solvent.

2. First Amino Acid Attachment (to Rink Amide Resin):

-

If starting with a pre-loaded resin, this step is omitted. If starting with the base resin, the first amino acid is coupled after an initial Fmoc deprotection of the resin's functional group.

-

For Rink Amide resin, perform an initial Fmoc deprotection with 20% piperidine in DMF for 20 minutes.[8]

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/DIEA).[14]

3. Fmoc SPPS Cycle (for each subsequent amino acid):

-

Step 1: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the peptide-resin.[5]

-

Agitate the mixture for 5-10 minutes at room temperature.[11]

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]

-

Wash the resin thoroughly with DMF (5-7 times).[11]

-

-

Step 2: Amino Acid Coupling (using HBTU/DIEA)

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents) in a minimal amount of DMF.[8]

-

Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[8]

-

Monitor the reaction completion using the Kaiser test.

-

4. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For simpler peptides, a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) is often sufficient.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

-

Dry the crude peptide under vacuum.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the cyclical nature and key chemical transformations in both Boc and Fmoc SPPS.

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: Orthogonality comparison of Boc and Fmoc strategies.

Choosing the Right Strategy: A Critical Decision

The selection between Boc and Fmoc chemistry is a pivotal decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, high degree of orthogonality, and compatibility with automated synthesis, especially for complex and modified peptides.[6]

However, the Boc/Bzl strategy, with its long and successful history, remains a robust and valuable option, particularly for the synthesis of long or aggregation-prone peptide sequences.[] The repetitive acidic treatments in Boc chemistry can help to disrupt secondary structures that may hinder coupling reactions. For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be a reliable workhorse.

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both Boc and Fmoc SPPS is essential for researchers, scientists, and drug development professionals to select the optimal strategy for the successful synthesis of their target peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, Solid-Phase Peptide Synthesis (SPPS) remains an indispensable technique for the creation of custom peptides. Developed by R. Bruce Merrifield, a feat that earned him the Nobel Prize in Chemistry in 1984, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[1][2][3] This innovation simplifies the synthesis process, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, thereby driving reactions to completion and enabling automation.[3][4][5]

This in-depth technical guide explores the core principles of SPPS, providing a detailed overview of the fundamental chemistries, experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.

The Fundamental Principle of SPPS

The core concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric resin.[2][4] The synthesis typically proceeds from the C-terminus to the N-terminus.[4][6] Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal protecting group of the resin-bound peptide, washing, and coupling of the next N-terminally protected amino acid.[5] This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[2][7][8]

Key Components of Solid-Phase Peptide Synthesis

The success of SPPS is highly dependent on the careful selection of its key chemical components: the solid support (resin), linkers, protecting groups, and coupling reagents.

Solid Supports: Resins

The solid support is typically a polymeric resin in the form of beads, with polystyrene cross-linked with divinylbenzene being a common choice.[1][9][10] The physical and chemical properties of the resin, such as its swelling capacity in various solvents, are crucial for the accessibility of reagents to the growing peptide chain.[9][10][11]

Linkers

Linkers are chemical moieties that connect the nascent peptide chain to the solid support.[12] The choice of linker is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage step.[6][12]

Protecting Groups

To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked or "protected." SPPS primarily utilizes two orthogonal protection strategies: Boc/Bzl and Fmoc/tBu.[13]

-

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection.[8][14] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][15]

-

Fmoc/tBu Strategy: This is currently the more dominant approach and employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[8][16] The orthogonality of this scheme allows for milder overall reaction conditions.[13][16]

Coupling Reagents

Coupling reagents, also known as activating agents, facilitate the formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide.[6][17] Common classes of coupling reagents include carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU).[7][17][18]

The SPPS Workflow: A Step-by-Step Overview

The entire process of SPPS can be visualized as a cycle of repeating steps, culminating in the final cleavage and purification of the desired peptide.

Quantitative Data in SPPS

The efficiency and success of SPPS can be evaluated through several quantitative parameters.

| Parameter | Typical Values/Ranges | Significance |

| Resin Loading Capacity | 0.2 - 1.0 mmol/g | Dictates the amount of the initial amino acid that can be attached to the resin. Lower loading is often preferred for long or difficult sequences to minimize steric hindrance.[12] |

| Coupling Efficiency | > 99% per step | Crucial for the overall yield and purity of the final peptide. Even small inefficiencies compound over many cycles. |

| Overall Theoretical Yield | Highly variable (e.g., 99.5% per step for a 70-mer results in a 50% overall yield)[19] | The theoretical maximum yield is a product of the efficiency of each step. |

| Crude Peptide Purity | 75-85% (sequence dependent)[20] | The purity of the peptide after cleavage before purification. It is influenced by the success of each synthesis step. |

Experimental Protocols

The following are generalized protocols for the key stages of Fmoc and Boc-based SPPS.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.[9][21]

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF), to cover the resin.[10]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

2. First Amino Acid Loading (Example for Wang Resin):

-

In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and an activating agent like HOBt (2-5 equivalents) in a minimal amount of DMF.[10]

-

Add a coupling reagent such as DIC (2-5 equivalents) and allow for pre-activation for 5-10 minutes.[10]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[10]

3. Fmoc Deprotection:

-

Drain the solvent from the resin and add a 20% (v/v) solution of piperidine in DMF.[9][21]

-

Agitate for 5-10 minutes at room temperature.[10]

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[10]

-

Wash the resin thoroughly with DMF.[10]

4. Amino Acid Coupling (Example with HATU):

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[10]

-

Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[10]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[20]

5. Monitoring the Coupling Reaction (Kaiser Test):

-

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[2][22] A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies a complete reaction.[22]

-

Procedure:

6. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it thoroughly.[18]

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] For peptides with sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) are added.[18]

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[9][18]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[18]

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.[18]

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[7]

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes.[7]

3. Neutralization:

-

Wash the resin with DCM and then neutralize the resulting ammonium salt with a 5-10% solution of DIPEA in DCM.

4. Amino Acid Coupling:

-

Dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[7]

-

Add this solution to the neutralized peptide-resin, followed by the addition of DIPEA (4-6 equivalents) to initiate coupling.[7]

-

Agitate for 1-2 hours at room temperature.[7]

5. Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic, requiring a specialized apparatus and safety precautions. [5][23]

-

The dried peptide-resin is placed in a reaction vessel of the HF apparatus.

-

A scavenger mixture (e.g., anisole) is added.[15]

-

Liquid HF is distilled into the reaction vessel, and the reaction proceeds for about 1 hour at 0°C.[5][15]

-

The HF is then evaporated under vacuum.[15]

-

The crude peptide is precipitated and washed with cold diethyl ether.[5]

Alternative Cleavage with TFMSA:

-

Trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF, although it may not be as effective for removing all protecting groups.[15][24]

Purification and Analysis

Following cleavage, the crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][25] The peptide solution is loaded onto a C18 column, and a gradient of increasing organic solvent (commonly acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the peptide and separate it from impurities.[25][26] Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.[25]

Conclusion

Solid-phase peptide synthesis has fundamentally transformed the landscape of peptide chemistry, enabling the routine synthesis of complex peptides for a myriad of applications in research and drug development. A thorough understanding of the core principles, the interplay of the chemical components, and adherence to detailed experimental protocols are paramount for the successful and efficient production of high-purity synthetic peptides. As the field continues to evolve, the foundational principles of SPPS will undoubtedly remain a cornerstone of peptide science.

References

- 1. reddit.com [reddit.com]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. abyntek.com [abyntek.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chempep.com [chempep.com]

- 15. chempep.com [chempep.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 20. benchchem.com [benchchem.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. peptide.com [peptide.com]

- 25. bachem.com [bachem.com]

- 26. agilent.com [agilent.com]

The Alchemist's Art: A Technical Guide to Protecting Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor is akin to a masterful orchestration, where each reactive functional group must be guided to perform its role at the opportune moment. The unsung heroes of this molecular symphony are the protecting groups , transient chemical modifications that shield reactive functionalities, preventing a cacophony of unwanted side reactions and ensuring the fidelity of the final peptide product. This in-depth technical guide delves into the core principles of protecting group chemistry, providing a comprehensive overview of the most prevalent strategies, quantitative comparisons of their performance, and detailed experimental protocols for their application and removal.

The Core Principle: Orthogonal Protection

At the heart of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies the principle of orthogonal protection . This elegant strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2] A typical peptide synthesis strategy involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.[2]

This multi-layered protection scheme allows for precise control over the synthetic process, enabling the construction of complex peptide architectures.

The Two Pillars of Peptide Synthesis: Boc/Bzl and Fmoc/tBu Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.[][4]

The Boc/Bzl strategy is the classic approach, relying on graded acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[][5]

The Fmoc/tBu strategy is a milder alternative that has become the more widely used method.[] The base-labile Fmoc group is used for temporary Nα-protection and is cleaved with a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[6] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[6]

Figure 1: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies in peptide synthesis.

Data Presentation: A Quantitative Comparison

The selection of a protecting group strategy is a critical decision that impacts yield, purity, and the potential for side reactions. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.[3][6][7]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |

| Nα-Deprotection Conditions | Strongly acidic (pH 1–2) | Mildly basic (pH 10–12) |

| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Trifluoroacetic Acid (TFA) with scavengers |

| Orthogonality | Quasi-orthogonal | Fully orthogonal |

| Advantages | Robust, well-established; better for long or hydrophobic sequences prone to aggregation. | Milder deprotection conditions; suitable for acid-sensitive peptides; amenable to automation. |

| Disadvantages | Harsh final cleavage conditions; requires specialized equipment. | Potential for diketopiperazine formation; aggregation can be an issue. |

Table 2: Quantitative Comparison of Cleavage Kinetics for Arginine Side-Chain Protecting Groups.[8][9]

| Protecting Group | Deprotection Conditions | Time | % Cleavage | Reference |

| Pbf | 95% TFA, 2.5% H₂O, 2.5% TIS | 3 hours | ~69% | [7] |

| Pmc | 95% TFA, 2.5% H₂O, 2.5% TIS | 3 hours | ~46% | [7] |

| Mtr | 95% TFA, 2.5% H₂O, 2.5% TIS | Up to 24 hours | Variable | [7] |

| MIS | 1:1 TFA/DCM | 30 min | 100% | [8] |

| Pbf | 1:1 TFA/DCM | 30 min | 4% | [8] |

Table 3: Racemization of Histidine with Different Side-Chain Protecting Groups.[10][11]

| Protected Histidine Derivative | Coupling Reagent | % D-Isomer Formation (Typical) |

| Fmoc-His(Trt)-OH | HBTU/HOBt | 5-15% |

| Fmoc-His(Boc)-OH | HATU | <1% |

| Fmoc-His(Bom)-OH | DIC/HOBt | <1% |

| Boc-His(Dnp)-OH | DCC/HOBt | <2% |

Table 4: Stability of Cysteine S-Protecting Groups in Acidic Conditions.[12]

| Protecting Group | Reagent | Time | Temperature | % Deprotection |

| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |

| Diphenylmethyl (Dpm) | 95% TFA | 2 hours | Room Temp. | >95% (complete) |

| tert-Butyl (tBu) | 95% aq. TFA | 2 hours | Room Temp. | Stable |

| Acetamidomethyl (Acm) | 95% aq. TFA | 2 hours | Room Temp. | Stable |

A Gallery of Protecting Groups for Amino Acid Side Chains

The diverse functionalities of amino acid side chains necessitate a wide array of protecting groups. The choice of protecting group is dictated by its stability to the Nα-deprotection conditions and its lability during the final cleavage step.

-

Lysine (Lys): The ε-amino group is commonly protected with Boc in the Fmoc strategy and with 2-chlorobenzyloxycarbonyl (2-Cl-Z) in the Boc strategy.[1] For orthogonal strategies allowing for side-chain modification, groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Mtt (4-methyltrityl) are employed, as they can be removed under specific conditions without affecting other protecting groups.[2][9]

-

Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are typically protected as tert-butyl (tBu) esters in the Fmoc strategy and as benzyl (Bzl) or cyclohexyl (cHex) esters in the Boc strategy.[1]

-

Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tBu ethers in the Fmoc strategy and as Bzl ethers in the Boc strategy.[1]

-

Cysteine (Cys): The thiol group is highly nucleophilic and prone to oxidation. Common protecting groups include Trt (trityl), Acm (acetamidomethyl), and tBu.[1] The choice depends on the desired disulfide bond formation strategy. Mmt (4-methoxytrityl) is more acid-labile than Trt and can be selectively removed on-resin.[9]

-

Arginine (Arg): The guanidinium group is strongly basic and requires robust protection. Sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are common in Fmoc synthesis.[7] Pbf is generally preferred due to its greater acid lability compared to Pmc and Mtr.[7]

-

Histidine (His): The imidazole ring is a notorious source of racemization.[10][11] Protecting groups like Trt are widely used, but for sequences prone to racemization, Boc or Bom (benzyloxymethyl) protection on the imidazole ring is more effective.[10][12]

-

Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation during acid-mediated cleavage. It is often protected with a Boc group.[11]

Experimental Protocols: The Chemist's Bench Guide

The following protocols provide detailed methodologies for key experiments in peptide synthesis.

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Nα-Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of Fmoc deprotection on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Figure 2: A typical cycle in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Protocol 3: Final Cleavage and Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v for peptides with sensitive residues, or a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for many standard peptides).

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the pre-chilled cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 4: On-Resin Peptide Cyclization (Lactam Bridge Formation)